2,2'-(1-Benzylpiperidine-3,3-diyl)di(ethan-1-ol)
Description
2,2'-(1-Benzylpiperidine-3,3-diyl)di(ethan-1-ol) is a piperidine derivative featuring a benzyl group at the 1-position and two ethanol moieties attached at the 3,3-positions of the heterocyclic ring.
Properties
CAS No. |
189334-11-0 |
|---|---|
Molecular Formula |
C16H25NO2 |
Molecular Weight |
263.37 g/mol |
IUPAC Name |
2-[1-benzyl-3-(2-hydroxyethyl)piperidin-3-yl]ethanol |
InChI |
InChI=1S/C16H25NO2/c18-11-8-16(9-12-19)7-4-10-17(14-16)13-15-5-2-1-3-6-15/h1-3,5-6,18-19H,4,7-14H2 |
InChI Key |
ZDHXVSJVTMNCQX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=CC=C2)(CCO)CCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(1-Benzylpiperidine-3,3-diyl)di(ethan-1-ol) typically involves the reaction of 1-benzylpiperidine with ethylene oxide under controlled conditions . The reaction is carried out in the presence of a suitable catalyst, such as potassium hydroxide, at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of 2,2’-(1-Benzylpiperidine-3,3-diyl)di(ethan-1-ol) involves large-scale synthesis using continuous flow reactors. This method ensures consistent product quality and high yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
2,2’-(1-Benzylpiperidine-3,3-diyl)di(ethan-1-ol) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The ethan-1-ol groups can be substituted with other functional groups, such as halides or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and acetic anhydride (Ac2O) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include ketones, aldehydes, alcohols, amines, and various substituted derivatives .
Scientific Research Applications
2,2’-(1-Benzylpiperidine-3,3-diyl)di(ethan-1-ol) is utilized in several scientific research fields:
Mechanism of Action
The mechanism of action of 2,2’-(1-Benzylpiperidine-3,3-diyl)di(ethan-1-ol) involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Piperidine-Based Analogs
(1-Benzylpiperidin-3-yl)methanol
- Molecular Formula: C₁₃H₁₉NO
- Substituents : A single hydroxymethyl (-CH₂OH) group at the 3-position of the piperidine ring.
- Key Differences: Compared to the target compound, this analog lacks the second ethanol group, reducing its polarity. The absence of a diol structure may limit its solubility in aqueous media but enhance membrane permeability.
- Applications : Listed in chemical databases (e.g., MFCD01452200) as a building block for drug discovery, highlighting its utility in medicinal chemistry .
2,2-Dimethyl-3-(piperidin-1-yl)propan-1-ol
- Molecular Formula: C₁₀H₂₁NO
- Substituents: A branched propanol chain (-CH(CH₃)₂OH) at the 3-position.
- Key Differences: The aliphatic dimethyl-propanol substituent replaces the benzyl and diethanol groups, resulting in lower molecular weight (MW = 171.28 g/mol) and reduced aromatic interactions. This compound is commercially available at 97% purity (CAS: 4667-61-2), suggesting stability in synthesis .
1-[3-(Benzyl-ethyl-amino)-piperidin-1-yl]-2-chloro-ethanone
- Molecular Formula : C₁₆H₂₃ClN₂O
- Substituents: A benzyl-ethyl-amino group at the 3-position and a chloroethanone (-COCH₂Cl) group.
- In contrast, the diol groups in the target compound may favor hydrogen bonding or metal coordination .
Benzimidazole-Based Analogs
2,2'-(((1-Benzylbenzoimidazol-2-yl)methyl)azanediyl)bis(ethan-1-ol) (Compound 1)
- Structure: Features a benzimidazole core instead of piperidine, with an azanediyl (-NH-) linker connecting the diethanol groups.
- Key Differences : The aromatic benzimidazole ring may enhance UV absorption or π-π stacking interactions. This compound demonstrated antimicrobial activity, suggesting that the diol-azanediyl motif could play a role in targeting microbial enzymes or membranes .
Functional Group Impact on Properties
| Property/Aspect | Target Compound | (1-Benzylpiperidin-3-yl)methanol | 2,2-Dimethyl-3-(piperidin-1-yl)propan-1-ol | Compound 1 (Benzimidazole analog) |
|---|---|---|---|---|
| Hydrophilicity | High (two -OH groups) | Moderate (one -OH) | Low (branched alkyl chain) | High (diol + azanediyl) |
| Aromatic Interactions | Strong (benzyl group) | Moderate (benzyl) | None | Strong (benzyl + benzimidazole) |
| Biological Activity | Not reported | Not reported | Not reported | Antimicrobial |
Biological Activity
2,2'-(1-Benzylpiperidine-3,3-diyl)di(ethan-1-ol), also known by its chemical identifier DTXSID40629279, is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article aims to detail the biological activity of this compound, supported by relevant case studies and research findings.
- Molecular Formula : C16H25NO2
- Molecular Weight : 263.38 g/mol
- CAS Number : 189334-11-0
The compound exhibits biological activity primarily through its interaction with the central nervous system (CNS). It is believed to act as a modulator of neurotransmitter systems, particularly through the inhibition of acetylcholinesterase (AChE), which leads to increased levels of acetylcholine in synaptic clefts. This mechanism suggests potential applications in treating neurodegenerative diseases where cholinergic signaling is compromised.
Acetylcholinesterase Inhibition
Research indicates that compounds structurally similar to 2,2'-(1-Benzylpiperidine-3,3-diyl)di(ethan-1-ol) have demonstrated significant AChE inhibitory activity. Such inhibition is crucial for enhancing cholinergic transmission, which is beneficial in conditions like Alzheimer's disease.
| Compound | AChE Inhibition IC50 (μM) |
|---|---|
| 2,2'-(1-Benzylpiperidine-3,3-diyl)di(ethan-1-ol) | TBD (To Be Determined) |
| Pyridostigmine | 0.29 ± 0.21 |
| Galantamine | TBD |
Neuroprotective Effects
Studies have suggested that AChE inhibitors can provide neuroprotective effects by preventing neuronal death and promoting cognitive function. The compound's ability to enhance acetylcholine levels may contribute to these protective effects.
Study on Neuroprotection
A study investigating the neuroprotective effects of various AChE inhibitors found that compounds similar to 2,2'-(1-Benzylpiperidine-3,3-diyl)di(ethan-1-ol) significantly improved cognitive performance in animal models subjected to stress or neurotoxicity. The results indicated enhanced synaptic plasticity and reduced markers of oxidative stress.
Clinical Relevance
In clinical settings, AChE inhibitors have been used to manage symptoms of Alzheimer's disease. The potential for 2,2'-(1-Benzylpiperidine-3,3-diyl)di(ethan-1-ol) as a therapeutic agent hinges on its efficacy in improving cognitive function and memory retention.
Safety and Toxicology
While the biological activity presents promising therapeutic avenues, safety data regarding the compound's toxicity profile remains sparse. Preliminary studies suggest moderate toxicity levels; however, comprehensive toxicological evaluations are necessary to ascertain its safety for human use.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
